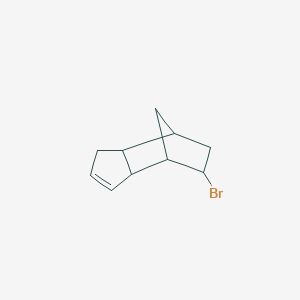
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is an organic compound with the molecular formula C₁₀H₁₃Br It is a brominated derivative of hexahydro-4,7-methanoindene, characterized by its unique structure that includes a bromine atom attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene typically involves the bromination of hexahydro-4,7-methanoindene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for this process include bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent hydrocarbon.
Oxidation Reactions: Oxidation can introduce additional functional groups or modify the existing structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Hexahydro-4,7-methanoindene.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene involves its interaction with molecular targets through its bromine atom and indene ring system. The bromine atom can participate in halogen bonding, while the indene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-4,7-methanoindene: The parent compound without the bromine atom.
Dicyclopentadiene: A structurally related compound with similar ring systems.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: A stereoisomer with different spatial arrangement.
Uniqueness
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated counterparts. The bromine atom enhances its potential for further functionalization and interaction with various molecular targets .
Properties
CAS No. |
6936-52-3 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
9-bromotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13Br/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
InChI Key |
CKJQKEYRULLGMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)
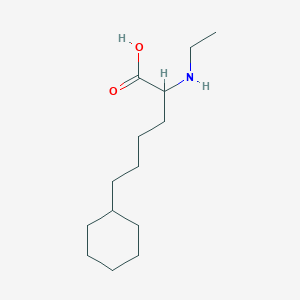
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)

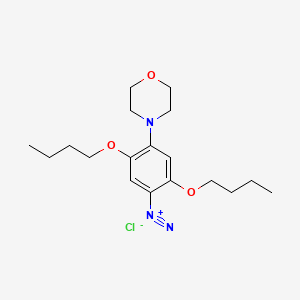

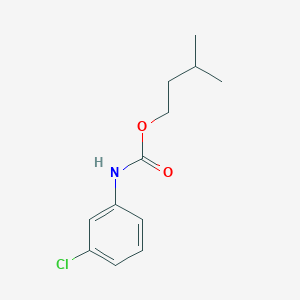
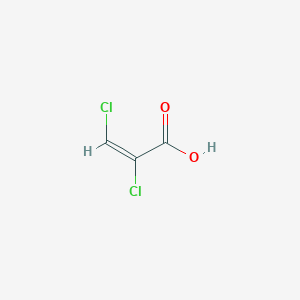
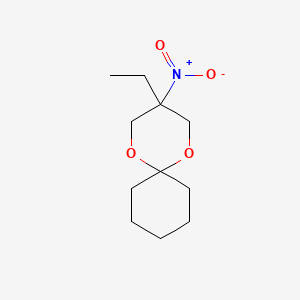
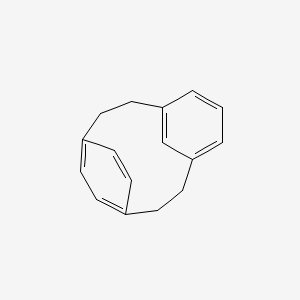
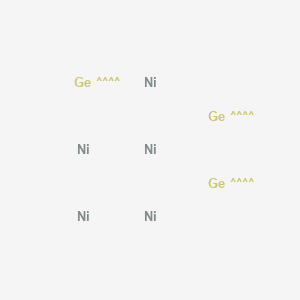
![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)

